Moderate Lipophilicity Advantage Over More Lipophilic Branched-Chain Analog
N-(4-Ethylbenzyl)-1-propanamine hydrochloride exhibits a lower calculated LogP (3.60) compared to its closely related branched-chain analog, N-(4-ethylbenzyl)-2-methyl-1-propanamine hydrochloride, which has a LogP of 4.00 . This indicates that the target compound is moderately less lipophilic, a key attribute for governing membrane permeability and solubility profiles in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.60 |
| Comparator Or Baseline | N-(4-ethylbenzyl)-2-methyl-1-propanamine hydrochloride, cLogP = 4.00 |
| Quantified Difference | ΔLogP = -0.40 (Target is 10% less lipophilic) |
| Conditions | In silico calculation; data reported by commercial vendor Hit2Lead. |
Why This Matters
For procurement in drug discovery, this quantified difference in LogP is a critical differentiator, as it directly impacts the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) predictability and can inform the selection of an optimal candidate for further optimization.
